molecular formula C16H25NO2S B12118023 Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

Cat. No.: B12118023
M. Wt: 295.4 g/mol
InChI Key: RIEMZCSVJOIYPN-UHFFFAOYSA-N
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Description

Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is an organic compound characterized by a cyclohexyl group attached to a sulfonyl amine moiety, which is further substituted with a tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine typically involves the reaction of cyclohexylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine exerts its effects is primarily through its sulfonyl group, which can interact with various molecular targets. The sulfonyl group is known to form strong covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

    Cyclohexylsulfonyl chloride: Similar structure but lacks the tetramethylphenyl group.

    Tetramethylbenzenesulfonyl chloride: Similar sulfonyl group but different substituents.

Uniqueness: Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is unique due to the combination of the cyclohexyl and tetramethylphenyl groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

N-cyclohexyl-2,3,4,5-tetramethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO2S/c1-11-10-16(14(4)13(3)12(11)2)20(18,19)17-15-8-6-5-7-9-15/h10,15,17H,5-9H2,1-4H3

InChI Key

RIEMZCSVJOIYPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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